molecular formula C17H13ClN4O3 B11551860 (4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11551860
M. Wt: 356.8 g/mol
InChI Key: IQTBLWBKZUQWQI-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a chloronitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2-chloro-5-nitroaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

(4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aniline ring structure but with two chlorine atoms.

    Heparinoid: A compound with similar anticoagulant properties.

Uniqueness

(4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13ClN4O3

Molecular Weight

356.8 g/mol

IUPAC Name

4-[(2-chloro-5-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13ClN4O3/c1-11-14(17(23)21(20-11)12-5-3-2-4-6-12)10-19-16-9-13(22(24)25)7-8-15(16)18/h2-10,20H,1H3

InChI Key

IQTBLWBKZUQWQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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